molecular formula C20H23N3O5S B2903115 N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-77-9

N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2903115
CAS No.: 851718-77-9
M. Wt: 417.48
InChI Key: LKZYZFAQORVECB-UHFFFAOYSA-N
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Description

This compound belongs to a class of pyrazoline derivatives functionalized with benzenesulfonamide and methoxyacetyl groups. Pyrazoline scaffolds are widely studied for their diverse pharmacological activities, including enzyme inhibition, antiviral, and anticancer properties . The structural uniqueness of this compound lies in its substitution pattern: a 2-methoxyacetyl group at the 1-position of the pyrazoline ring and a 4-methoxyphenyl group at the 5-position, coupled with a methanesulfonamide moiety on the phenyl ring at the 3-position. These substituents likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-13-20(24)23-19(14-7-9-17(28-2)10-8-14)12-18(21-23)15-5-4-6-16(11-15)22-29(3,25)26/h4-11,19,22H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZYZFAQORVECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{3-[1-(2-methoxyacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects by modulating specific biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazoline derivatives with benzenesulfonamide substituents exhibit varied biological activities depending on their substitution patterns. Below is a detailed comparison of the target compound with its structural analogs (Table 1), followed by key research findings.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound R₁: 2-methoxyacetyl, R₂: 4-methoxyphenyl 459.48 Not explicitly reported (inferred)
N-{3-[1-(2-chloroacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R₁: 2-chloroacetyl, R₂: 4-methoxyphenyl 463.92 Antiviral (MPXV DPol inhibition)
N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide R₁: benzoyl, R₂: 2-ethoxyphenyl 505.55 Antiviral (MPXV A42R binding)
N-{3-[5-(2-methylphenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide R₁: isobutyryl, R₂: 2-methylphenyl 453.56 Unreported (structural analog)
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide R₁: H, R₂: aryl, R₃: 4-hydroxyphenyl ~400–450 (varies) Carbonic anhydrase inhibition

Key Research Findings

Impact of Substituents on Bioactivity :

  • The 2-methoxyacetyl group in the target compound may enhance metabolic stability compared to the 2-chloroacetyl derivative (), which showed antiviral activity but could exhibit higher reactivity or toxicity due to the chlorine atom .
  • Methoxyphenyl substituents (as in the target compound) are associated with improved lipophilicity and membrane permeability compared to hydroxyphenyl analogs (), which require protective group strategies during synthesis .

Antiviral Potential: A close analog with a 2-ethoxyphenyl group () demonstrated strong binding to the MPXV A42R profilin-like protein (ΔG = −9.2 kcal/mol), suggesting that methoxy/ethoxy aryl groups enhance viral protein inhibition . The target compound’s 4-methoxyphenyl group may exhibit similar interactions.

Enzyme Inhibition: Benzenesulfonamide-pyrazoline hybrids with 4-hydroxyphenyl groups () showed nanomolar inhibition of carbonic anhydrase isoforms (e.g., Ki = 12 nM for CA IX). The target compound’s methanesulfonamide and methoxy groups might modulate selectivity toward other enzyme targets .

Synthetic and Analytical Methods :

  • All compared compounds were synthesized via cyclocondensation of chalcones with hydrazine derivatives and characterized using 1H/13C NMR, HRMS, and X-ray crystallography (e.g., ORTEP-3 for structural validation) .

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